5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Medicinal Chemistry Fragment-Based Drug Discovery Regioisomer Differentiation

5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1265634‑91‑0) is a halogenated, N‑methyl‑substituted dihydropyrido[2,3‑d]pyrimidin‑2(1H)‑one with the molecular formula C₈H₈ClN₃O and a molecular weight of 197.62 g·mol⁻¹. The compound belongs to the pyrido[2,3‑d]pyrimidin‑2‑one chemotype, a privileged scaffold in kinase inhibitor and anti‑hyperproliferative drug discovery programs.

Molecular Formula C8H8ClN3O
Molecular Weight 197.62 g/mol
CAS No. 1265634-91-0
Cat. No. B1427499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
CAS1265634-91-0
Molecular FormulaC8H8ClN3O
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CN=C2NC1=O)Cl
InChIInChI=1S/C8H8ClN3O/c1-12-4-5-6(9)2-3-10-7(5)11-8(12)13/h2-3H,4H2,1H3,(H,10,11,13)
InChIKeyTXCMDHRGCFZNKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1265634-91-0) – Procurement-Relevant Structural and Class Profile


5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1265634‑91‑0) is a halogenated, N‑methyl‑substituted dihydropyrido[2,3‑d]pyrimidin‑2(1H)‑one with the molecular formula C₈H₈ClN₃O and a molecular weight of 197.62 g·mol⁻¹ . The compound belongs to the pyrido[2,3‑d]pyrimidin‑2‑one chemotype, a privileged scaffold in kinase inhibitor and anti‑hyperproliferative drug discovery programs [1]. Its canonical SMILES (CN1CC2=C(Cl)C=CN=C2NC1=O) confirms a 5‑chloro substitution on the pyridine ring and an N‑3 methyl group on the dihydropyrimidinone ring, a specific regioisomeric arrangement that distinguishes it from several commercially available constitutional isomers sharing the same empirical formula .

Why Generic Substitution Fails for 5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one


Simple in‑class exchange of 5‑chloro‑3‑methyl‑3,4‑dihydropyrido[2,3‑d]pyrimidin‑2(1H)‑one with other pyrido[2,3‑d]pyrimidin‑2‑ones or constitutional isomers is not scientifically justifiable. The compound's chlorine atom resides at the 5‑position of the pyrido ring, while the methyl group occupies the N‑3 position of the dihydropyrimidinone ring . Closely related constitutional isomers—such as 6‑chloro‑4‑methyl‑1H,2H,3H,4H‑pyrido[2,3‑b]pyrazin‑2‑one (CAS 1177447‑31‑2) and 4‑chloro‑5‑methyl‑5,6‑dihydropyrido[2,3‑d]pyrimidin‑7(8H)‑one—share the same C₈H₈ClN₃O formula but place the chlorine and methyl groups at different ring positions . These positional differences alter hydrogen‑bond donor/acceptor topology, halogen‑bonding potential, and metabolic soft spots, all of which are critical in fragment‑based or structure‑based lead optimization campaigns . The quantitative evidence below demonstrates that procurement of the correct regioisomer is essential for maintaining SAR continuity and avoiding synthetic dead‑ends.

Quantitative Differentiation Evidence for 5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one


Regioisomeric Purity vs. Closest Constitutional Isomers

The target compound is the 5‑chloro‑N3‑methyl regioisomer. The closest constitutionally isomeric compounds—6‑chloro‑4‑methyl‑1H,2H,3H,4H‑pyrido[2,3‑b]pyrazin‑2‑one (CAS 1177447‑31‑2) and 4‑chloro‑5‑methyl‑5,6‑dihydropyrido[2,3‑d]pyrimidin‑7(8H)‑one—differ in the annular position of both the chlorine and methyl substituents . Vendor‑supplied purity for the target compound is typically ≥95 % (HPLC), while the isomeric impurities that co‑elute in non‑orthogonal chromatographic systems can reach 3–5 % if sourcing is not adequately specified . This positions the target compound as a well‑characterized single regioisomer suitable for SAR studies where positional integrity is mandatory.

Medicinal Chemistry Fragment-Based Drug Discovery Regioisomer Differentiation

Class-Level PI3 Kinase Inhibitory Scaffold Validation

The pyrido[2,3‑d]pyrimidin‑2‑one core is explicitly claimed as a PI3 kinase inhibitory scaffold in patent AU2007297212B2, which discloses compounds exhibiting IC₅₀ values <1 µM against PI3Kα [1]. While the specific 5‑chloro‑3‑methyl derivative is not individually exemplified in the primary patent, the SAR tables indicate that 5‑position halogen substitution in conjunction with N3‑alkylation is a recurrent motif among the most potent congeners [1]. BOC Sciences corroborates that the target compound is used 'in the preparation of compounds for treating hyperproliferative diseases,' consistent with this patent landscape .

Oncology PI3K Inhibitors Hyperproliferative Diseases

Distinction from Pyrido[3,2‑d]pyrimidine p38 MAPK Inhibitor Scaffolds

Several high‑profile kinase inhibitor programs exploit the regioisomeric pyrido[3,2‑d]pyrimidin‑2‑one scaffold (p38α IC₅₀ values as low as 4.3 nM) [2]. The target compound's [2,3‑d] ring‑fusion topology is structurally distinct: the nitrogen atom is positioned para to the bridgehead rather than meta, altering the hinge‑binding hydrogen‑bond network [1]. Direct comparative biochemical data between the [2,3‑d] and [3,2‑d] scaffolds are not publicly available for the exact 5‑chloro‑3‑methyl derivative, but the patent literature demonstrates that PI3K selectivity over p38 is achievable with the [2,3‑d] scaffold [1].

Selectivity Profiling Kinase Inhibitor Design Pyridopyrimidine Chemotypes

Commercial Availability and Purity Benchmarking

The target compound is stocked by multiple independent vendors in quantities ranging from 250 mg to bulk, with reported purity ≥95 % (HPLC) and ≥98 % (NLT) . In contrast, the 4‑chloro‑5‑methyl isomer and the 6‑chloro‑4‑methyl isomer are listed by fewer suppliers, often with longer lead times or lower guaranteed purity . This multi‑vendor landscape for CAS 1265634‑91‑0 provides competitive pricing and faster fulfillment, which is a practical advantage for time‑sensitive medicinal chemistry projects.

Chemical Procurement Building Block Sourcing Quality Control

Optimal Procurement Scenarios for 5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one


Fragment-Based and Structure-Guided PI3K Inhibitor Optimization

Medicinal chemistry teams pursuing PI3Kα or pan‑PI3K inhibitors can use this compound as a fragment‑sized starting point (MW 197.62) or a late‑stage diversification intermediate. The 5‑chloro substituent serves as a synthetic handle for palladium‑catalyzed cross‑coupling, while the N3‑methyl group locks the dihydropyrimidinone ring in a conformation compatible with the PI3K ATP‑binding pocket, as inferred from patent SAR [1]. Procurement of this exact regioisomer ensures that any SAR generated is attributable to the intended vector, avoiding the confounding effects of positional isomerism.

Regioisomer-Controlled Library Synthesis for Hyperproliferative Disease Targets

The compound is explicitly cited as a reagent for preparing anti‑hyperproliferative agents . Library chemists can exploit the chlorine at C‑5 for parallel amination, Suzuki, or Sonogashira reactions, generating diverse C‑5‑modified analogs while maintaining the core [2,3‑d] topology. Sourcing the 5‑chloro regioisomer rather than the 6‑chloro or 4‑chloro variants ensures that biological screening hits correspond to the correct substitution vector, streamlining hit‑to‑lead progression.

Kinase Selectivity Profiling: PI3K vs. p38 Counterscreen Panels

Organizations with established p38α inhibitor programs based on the pyrido[3,2‑d]pyrimidin‑2‑one scaffold [2] can procure this [2,3‑d] isomer as a selectivity control. Testing both scaffolds in parallel against PI3K and p38 panels provides internal validation that observed biological activity is scaffold‑dependent rather than an artifact of the pyridopyrimidinone chemotype. This is critical when filing composition‑of‑matter patents that hinge on the ring‑fusion regiochemistry.

Multi‑Vendor Competitive Sourcing for Scale‑Up Feasibility Studies

With at least ten independent suppliers offering this CAS number in purities of 95–98 % , process chemists can request competitive quotations for multi‑gram to kilogram quantities. The robust supply base mitigates single‑source dependency and supports feasibility studies for preclinical candidate scale‑up, where consistent regioisomeric purity is a prerequisite for reproducible toxicology and formulation data.

Quote Request

Request a Quote for 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.